molecular formula C14H22N4O2 B052199 Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS No. 571188-59-5

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B052199
CAS No.: 571188-59-5
M. Wt: 278.35 g/mol
InChI Key: RMULRXHUNOVPEI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: is an organic compound used primarily as an intermediate in chemical synthesis. It is known for its role in the preparation of various pharmaceuticals and organic compounds. The compound has a molecular formula of C14H22N4O2 and a molecular weight of 278.35 g/mol .

Mechanism of Action

Target of Action

The primary targets of Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate are the cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) . These kinases play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound selectively inhibits CDK4 and CDK6 . By binding to these kinases, it prevents them from phosphorylating and inactivating the retinoblastoma (Rb) protein . This leads to a halt in cell cycle progression, as the Rb protein remains active and prevents the cell from entering the S phase .

Biochemical Pathways

The inhibition of CDK4 and CDK6 affects the Rb-E2F pathway . Normally, CDK4 and CDK6 phosphorylate the Rb protein, which releases the E2F transcription factor . E2F then initiates the transcription of genes necessary for DNA synthesis and cell cycle progression . By inhibiting CDK4 and CDK6, this compound prevents the release of E2F, thus halting the cell cycle .

Pharmacokinetics

It is a solid compound with a predicted boiling point of 454.1±45.0 °C . It is slightly soluble in DMSO and very slightly soluble in methanol , suggesting that it may have limited bioavailability if administered orally

Result of Action

The result of the action of this compound is the arrest of the cell cycle, preventing cells from entering the S phase . This can lead to cell death or senescence, particularly in cancer cells that rely on rapid cell division .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with the compound and alter its effectiveness

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate typically involves the reduction of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. The reaction is carried out for approximately 3 hours, followed by purification to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound can undergo reduction reactions, particularly the reduction of nitro groups to amino groups.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas in ethanol.

    Substitution: Various halogenated compounds and bases can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the preparation of various heterocyclic compounds.

Biology and Medicine:

Industry:

Comparison with Similar Compounds

  • 4-(6-Amino-3-pyridyl)piperazine-1-carboxylic acid tert-butyl ester
  • 1-tert-Butoxycarbonyl-4-(6-amino-3-pyridyl)piperazine
  • 1-Boc-4-(6-amino-3-pyridyl)piperazine

Uniqueness: Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and organic compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMULRXHUNOVPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471464
Record name Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
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Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571188-59-5
Record name tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571188-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-4-(6-aminopyridin-3-yl)piperazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
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Record name 1-BOC-4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE
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Synthesis routes and methods I

Procedure details

4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester (83 g, 0.269 mol) in methanol (1.3 L) plus Raney Nickel (15 g, 50% slurry in water) were placed in a Parr shaker and hydrogenated at 50 psi of hydrogen for 5 h. The reaction mixture was filtered through a pad of celite and concentrated to a brown solid. This material was triturated with diethyl ether (120 mL) for 4 h. Heptane was added and the mixture was cooled to 0° C. for 45 min. The solid was collected by filtration and dried to afford the product 4-(6-amino-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester as a tan solid (62.46 g, 83%). mp 130-132° C. MS (ESI); M++1: Calc'd, 279.2. Found 279. Anal. Calc'd for C14H22N4O3: C, 60.41; H, 7.97; N, 20.13. Found; C, 60.45; H, 7.60; N, 19.87.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
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Quantity
15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A 500-mL round-bottomed flask was purged with nitrogen and charged with 339a (3.1 g, 10 mmol), 10% palladium on carbon (50% wet, 1.0 g), and ethanol (100 mL). It was evacuated, charged with hydrogen gas via a balloon, and stirred at room temperature for 16 h. The hydrogen was then evacuated and nitrogen was charged into the flask. The catalyst was removed by filtration through a pad of CELITE® and the filtrate was concentrated under reduced pressure to afford 339b (2.7 g, 97%). MS-ESI: [M+H]+ 279
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
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solvent
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Name
Yield
97%

Synthesis routes and methods III

Procedure details

To a round-bottom flask was added tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate 125-3 (3.4 g, 11 mmol), Pd/C (0.5 g) and methanol (100 mL). The reaction was stirred for 4 hours under hydrogen atmosphere by attaching a hydrogen balloon. The reaction was flushed with nitrogen and the solid was removed by filtration. The solvent was removed by rotary evaporation to give tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate 125-4 as purple solid. MS m/z 279.2 (M+1).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A nitrogen-flushed, 2.5 L heavy-wall Parr bottle (pressure rated to 60 psi) is charged with 68 g (0.22 mol,) of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, (A2a), 6.8 g of 10% palladium on carbon, 50% water wet catalyst and 807 g (1020 mL) of methanol. The reaction vessel is inerted three times with nitrogen (ca. 30 psi), evacuating the atmosphere above the reaction mixture each time. The vessel is pressurized twice with hydrogen (ca. 30 psi), evacuating the atmosphere above the reaction mixture each time. The reaction vessel is pressurized to 45 psi with hydrogen. The shaker motor is started. The reaction is exothermic. A temperature rise from 19 to 54° C. over 15 min is observed after which time the hydrogen uptake stops. The mixture is allowed to cool to 30° C. over 1 h at which point the shaker is stopped. The hydrogen atmosphere is replaced with nitrogen as described above (Inert the reaction vessel). The catalyst is removed by filtration through a 10 g pad of filter cel. This entire process is repeated once more, both filtrates are combined and charged to a clean 3 L 4-neck round bottom flask.
Quantity
68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1020 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
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